molecular formula C10H11F2NO2 B8112118 2,6-DIFLUORO-3-METHYL-DL-PHENYLALANINE

2,6-DIFLUORO-3-METHYL-DL-PHENYLALANINE

Cat. No.: B8112118
M. Wt: 215.20 g/mol
InChI Key: IIGDCGWXCMGHPG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3-methyl-DL-phenylalanine typically involves multi-step organic synthesis. One common method includes the fluorination of a suitable phenylalanine precursor followed by methylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and methylating agents like methyl iodide or dimethyl sulfate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-methyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,6-Difluoro-3-methyl-DL-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methyl-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The fluorine atoms can enhance the compound’s stability and alter its electronic properties, affecting interactions with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-L-phenylalanine
  • 2,3-Difluoro-DL-phenylalanine
  • 3-Methyl-DL-phenylalanine

Uniqueness

2,6-Difluoro-3-methyl-DL-phenylalanine is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct electronic and steric properties. These modifications can result in enhanced stability, altered reactivity, and unique biological activity compared to other similar compounds .

Properties

IUPAC Name

(2S)-2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGDCGWXCMGHPG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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